molecular formula C16H18N2O3 B2680314 (2E)-2-[(E)-4,4-dimethyl-1,3-oxazolidine-3-carbonyl]-3-(4-methoxyphenyl)prop-2-enenitrile CAS No. 866041-97-6

(2E)-2-[(E)-4,4-dimethyl-1,3-oxazolidine-3-carbonyl]-3-(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2680314
CAS No.: 866041-97-6
M. Wt: 286.331
InChI Key: LUXHUXBAYGFUNG-MDWZMJQESA-N
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Description

(2E)-2-[(E)-4,4-dimethyl-1,3-oxazolidine-3-carbonyl]-3-(4-methoxyphenyl)prop-2-enenitrile is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of an oxazolidine ring, a methoxyphenyl group, and a nitrile group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(E)-4,4-dimethyl-1,3-oxazolidine-3-carbonyl]-3-(4-methoxyphenyl)prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxy-substituted benzene derivative.

    Formation of the Nitrile Group: The nitrile group can be introduced by reacting the intermediate compound with a suitable nitrile source, such as cyanogen bromide or sodium cyanide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(E)-4,4-dimethyl-1,3-oxazolidine-3-carbonyl]-3-(4-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-2-[(E)-4,4-dimethyl-1,3-oxazolidine-3-carbonyl]-3-(4-methoxyphenyl)prop-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (2E)-2-[(E)-4,4-dimethyl-1,3-oxazolidine-3-carbonyl]-3-(4-methoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Interference with Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(E)-4,4-dimethyl-1,3-oxazolidine-3-carbonyl]-3-(4-hydroxyphenyl)prop-2-enenitrile
  • (2E)-2-[(E)-4,4-dimethyl-1,3-oxazolidine-3-carbonyl]-3-(4-chlorophenyl)prop-2-enenitrile
  • (2E)-2-[(E)-4,4-dimethyl-1,3-oxazolidine-3-carbonyl]-3-(4-nitrophenyl)prop-2-enenitrile

Uniqueness

(2E)-2-[(E)-4,4-dimethyl-1,3-oxazolidine-3-carbonyl]-3-(4-methoxyphenyl)prop-2-enenitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-2-(4,4-dimethyl-1,3-oxazolidine-3-carbonyl)-3-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2)10-21-11-18(16)15(19)13(9-17)8-12-4-6-14(20-3)7-5-12/h4-8H,10-11H2,1-3H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXHUXBAYGFUNG-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1C(=O)C(=CC2=CC=C(C=C2)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666287
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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